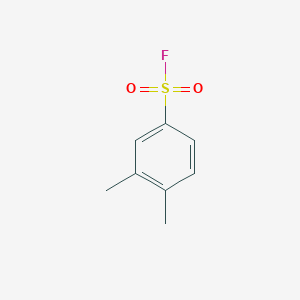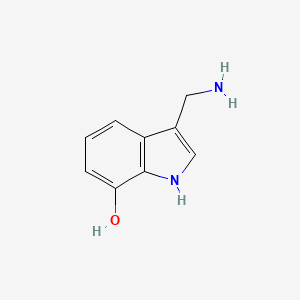
3-(Aminomethyl)-1H-indol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-1H-indol-7-ol: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an aminomethyl group at the 3-position and a hydroxyl group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a compound containing an active hydrogen atom. In this case, the reaction can be carried out using formaldehyde, an amine, and an indole derivative .
Another approach involves the reductive amination of 3-formylindole with an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas . This method provides a straightforward and efficient way to introduce the aminomethyl group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include methanol, ethanol, and dichloromethane, while catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation reactions .
化学反応の分析
Types of Reactions
3-(Aminomethyl)-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a carbonyl group, resulting in the formation of 3-(Aminomethyl)-1H-indole-7-one.
Reduction: The compound can undergo reduction reactions, particularly at the aminomethyl group, to form the corresponding amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions include 3-(Aminomethyl)-1H-indole-7-one (oxidation product), 3-(Aminomethyl)-1H-indol-7-amine (reduction product), and various substituted indole derivatives (substitution products).
科学的研究の応用
3-(Aminomethyl)-1H-indol-7-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(Aminomethyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, enzymes, and ion channels. For example, it may interact with GABA receptors, leading to modulation of neurotransmitter release and neuronal excitability . Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: This compound is structurally similar but contains a boronic acid group instead of a hydroxyl group.
3-(Aminomethyl)-4-hydroxycoumarin: This compound has a coumarin core with an aminomethyl group at the 3-position and a hydroxyl group at the 4-position.
Uniqueness
3-(Aminomethyl)-1H-indol-7-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and hydroxyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
3-(aminomethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C9H10N2O/c10-4-6-5-11-9-7(6)2-1-3-8(9)12/h1-3,5,11-12H,4,10H2 |
InChIキー |
RIXGENRSMOVQIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)NC=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


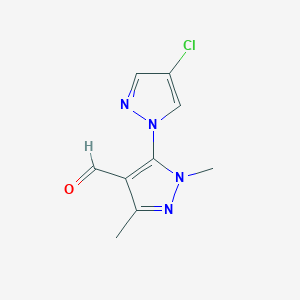
![6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13246661.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13246668.png)
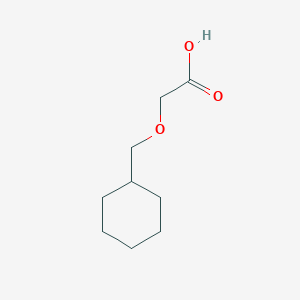
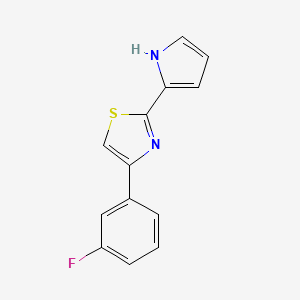
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13246688.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13246689.png)

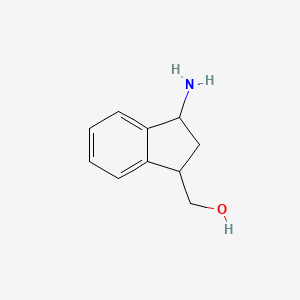
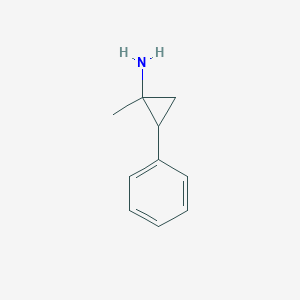
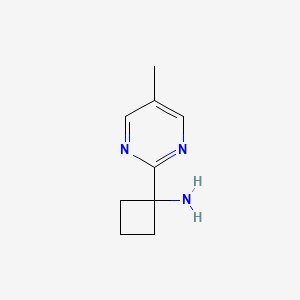
![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)
